molecular formula C22H23ClN4O2 B4846078 N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B4846078
M. Wt: 410.9 g/mol
InChI Key: DQZQPRHQQYCKEK-UHFFFAOYSA-N
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Description

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide is a complex organic compound that features both an indole and a piperazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, combined with the piperazine ring, known for its biological activity, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinonoid structures.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the chlorophenyl group.

Major Products

    Oxidation: Quinonoid derivatives of the indole ring.

    Reduction: Alcohol derivatives of the oxopropyl chain.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide is unique due to the combination of the indole and piperazine moieties, which imparts a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c23-17-5-3-6-18(15-17)26-10-12-27(13-11-26)21(28)8-9-24-22(29)20-14-16-4-1-2-7-19(16)25-20/h1-7,14-15,25H,8-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZQPRHQQYCKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide
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N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide
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N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide
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N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide
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N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide
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N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1H-indole-2-carboxamide

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